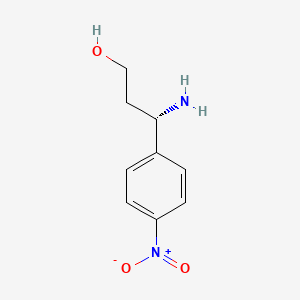

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL

Description

BenchChem offers high-quality (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12N2O3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6,10H2/t9-/m0/s1 |

InChI Key |

ZEMUAYJJQCVVDF-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol: A Chiral Synthon for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the molecular structure, synthesis, characterization, and applications of the chiral building block, (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol. This molecule, possessing a defined stereocenter, is of significant interest in the synthesis of complex, enantiomerically pure pharmaceutical agents.

Introduction: The Significance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a privileged structural motif in a vast array of biologically active molecules and approved pharmaceuticals. The specific spatial arrangement of the amino and hydroxyl groups is frequently crucial for molecular recognition and binding to biological targets, such as enzymes and receptors. The (3S) stereochemistry of the title compound, combined with the electronic properties of the 4-nitrophenyl group, makes it a versatile intermediate for creating novel therapeutics. Analogous structures, such as (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, are critical chiral synthons for advanced drug candidates like Capivasertib (AZD5363), an inhibitor of the AKT serine/threonine-protein kinase, highlighting the importance of this molecular scaffold in modern oncology research[1].

Molecular Structure and Physicochemical Properties

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is characterized by a propanol backbone with an amino group and a 4-nitrophenyl substituent at the chiral carbon (C3). The presence of the nitro group significantly influences the molecule's electronic properties and reactivity, making the aromatic ring electron-deficient.

| Property | Value | Source |

| IUPAC Name | (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol | N/A |

| CAS Number | 1213373-14-8 | [2] |

| Molecular Formula | C₉H₁₂N₂O₃ | [3] |

| Molecular Weight | 196.21 g/mol | [3] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents (Methanol, Ethanol, DMSO) | N/A |

| Predicted XLogP | 0.6 | [3] |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

Synthesis and Stereoselective Control

Representative Asymmetric Synthesis Protocol

The following protocol is adapted from a patented method for the synthesis of the closely related (S)-3-amino-3-phenylpropanol and represents a viable route to the title compound, starting from 3-amino-3-(4-nitrophenyl)propanoic acid[4].

Step 1: Reduction of the Carboxylic Acid

The first step involves the reduction of the carboxylic acid to the primary alcohol. Borane complexes are effective reagents for this transformation, being selective for carboxylic acids over many other functional groups.

Experimental Protocol:

-

To a stirred solution of (3S)-3-amino-3-(4-nitrophenyl)propanoic acid (1 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (BH₃·THF) (2-3 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Borane reagents are highly reactive with water; therefore, anhydrous solvents and a nitrogen atmosphere are essential to prevent decomposition of the reagent and ensure high yields.

-

Slow Addition at 0°C: The reaction of borane with the carboxylic acid is exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.

-

Methanol Quench: Methanol is used to safely decompose any excess borane reagent, forming trimethyl borate and hydrogen gas.

Alternative Synthetic Routes

Another plausible route involves the catalytic hydrogenation of the corresponding nitro-substituted β-hydroxy nitrile, which can be synthesized from 4-nitrobenzaldehyde and acetonitrile[5]. The nitrile group can then be reduced to the primary amine.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized molecule. The following are the expected analytical data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): Based on the structure of (S)-3-amino-3-phenylpropanol[4], the following proton signals are anticipated:

-

δ 8.2 (d, 2H): Aromatic protons ortho to the nitro group.

-

δ 7.5 (d, 2H): Aromatic protons meta to the nitro group.

-

δ 4.3-4.2 (m, 1H): Methine proton at the chiral center (-CH(NH₂)-).

-

δ 3.8-3.7 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

δ 2.0-1.9 (m, 2H): Methylene protons adjacent to the chiral center (-CH₂-CH(NH₂)-).

-

δ 2.5-1.5 (br s, 3H): Protons of the amine and hydroxyl groups (-NH₂ and -OH). The chemical shift of these protons can be variable and they may exchange with D₂O.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~150-147: Aromatic quaternary carbon attached to the nitro group.

-

δ ~147-145: Aromatic quaternary carbon attached to the propanol chain.

-

δ ~128-126: Aromatic CH carbons ortho to the nitro group.

-

δ ~124-122: Aromatic CH carbons meta to the nitro group.

-

δ ~60-58: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

-

δ ~55-53: Methine carbon at the chiral center (-CH(NH₂)-).

-

δ ~40-38: Methylene carbon adjacent to the chiral center (-CH₂-CH(NH₂)-).

Infrared (IR) Spectroscopy

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine and O-H stretching of the alcohol.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1600 cm⁻¹: N-H bending vibration.

-

1520 and 1340 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

For the hydrochloride salt of the related (3S)-3-amino-3-(3-nitrophenyl)propan-1-ol, the predicted m/z for the protonated molecule [M+H]⁺ is 197.09208[3]. A similar value would be expected for the 4-nitro isomer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a valuable building block for the synthesis of more complex molecules in drug discovery programs.

-

Chiral Scaffold: It provides a rigid and stereochemically defined scaffold from which to elaborate further functionality.

-

Pharmacophore Element: The amino and hydroxyl groups can act as key hydrogen bond donors and acceptors for interactions with biological targets.

-

Synthetic Handle: The primary amine and alcohol offer sites for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. The nitro group can also be reduced to an amine, providing another point for diversification[6].

The 4-nitrophenyl group can be a key pharmacophoric element or can be chemically modified. For example, the reduction of the nitro group to an amine provides a handle for amide bond formation, sulfonylation, or other reactions to explore the chemical space around this part of the molecule.

Conclusion

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is a chiral building block with significant potential in the field of medicinal chemistry and drug development. Its synthesis, while requiring careful control of stereochemistry, can be achieved through established methodologies. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel, enantiomerically pure drug candidates. This guide provides a foundational understanding of its synthesis and characterization to aid researchers in its effective utilization.

References

-

PubChemLite. (3s)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride. [Link]

- Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.

-

PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. [Link]

-

PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

Sources

- 1. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol|CAS 228422-49-9 [benchchem.com]

- 2. 1213373-14-8|(3S)-3-amino-3-(4-nitrophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. PubChemLite - (3s)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

Technical Monograph: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

[1]

Executive Summary

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 1213373-14-8) is a high-value chiral

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol |

| CAS Number | 1213373-14-8 |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| Chiral Center | C3 (S-configuration) |

| Physical State | Pale yellow to white solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~9.5 (Amine), ~14 (Alcohol) |

| Melting Point | 70–75 °C (Typical for analogous amino alcohols) |

Synthetic Pathways & Causality

The synthesis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is governed by the need to preserve the stereocenter at C3 while chemoselectively reducing the C1 carboxylate without affecting the nitro group.

Retrosynthetic Analysis

The most robust route utilizes (S)-3-Amino-3-(4-nitrophenyl)propionic acid as the immediate precursor. The challenge lies in reducing the carboxylic acid to the primary alcohol while avoiding:

-

Racemization: The

-proton (relative to the amine) is acidic; harsh conditions can lead to epimerization. -

Over-reduction: Reducing the nitro group to an amine or hydroxylamine prematurely.

Primary Synthesis Protocol: Chemoselective Borane Reduction

Reagents: Borane-Tetrahydrofuran (BH

Step-by-Step Methodology:

-

Setup: Charge a flame-dried reactor with (S)-3-Amino-3-(4-nitrophenyl)propionic acid (1.0 eq) and anhydrous THF (10 vol) under N

atmosphere. -

Activation: Cool to 0°C. The amino group will initially coordinate with borane, requiring an extra equivalent of reagent.

-

Addition: Dropwise add BH

·THF (2.5–3.0 eq) over 1 hour. Note: Evolution of H -

Reaction: Warm to room temperature (20–25°C) and stir for 8–12 hours. Monitor by HPLC/TLC for disappearance of acid.

-

Quench (Critical): Cool to 0°C. Carefully add Methanol (5 vol) to destroy excess borane. Caution: Vigorous effervescence.

-

Workup: The product exists as an amine-borane complex.[1][2] Reflux with dilute HCl or treat with TMEDA to dissociate the complex. Basify with NaOH to pH >10 and extract with Ethyl Acetate.

-

Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH/NH

).

Stereochemical Integrity

The reduction of

Figure 1: Chemoselective synthesis pathway preserving the nitro group and stereochemistry.

Applications in Drug Development[2][10][11]

"Masked" Aniline Scaffold

The 4-nitrophenyl group is a latent aniline. In medicinal chemistry, this compound is often used when the final drug target requires a 1,3-relationship between a primary alcohol and an aniline nitrogen.

-

Workflow: Coupling of the alcohol (e.g., to a phosphate or ether)

Reduction of Nitro

Relation to Kinase Inhibitors (AKT Pathway)

This molecule is the 4-nitro isostere of the key intermediate used for Capivasertib (AZD5363) .

-

Capivasertib Intermediate: (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.[3]

-

Utility: The nitro-variant allows for the introduction of nitrogen-containing substituents on the phenyl ring after the chiral center is established, enabling the synthesis of derivatives with higher polarity or hydrogen-bonding capability compared to the fluoro-analog.

Peptidomimetics

The structure mimics the side chain of modified amino acids. It is used to synthesize

Analytical Characterization Standards

To validate the identity and purity of the synthesized material, the following criteria must be met:

| Method | Expected Signal / Result |

| 1H NMR (400 MHz, DMSO-d6) | |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. ee > 98% required. |

| Mass Spectrometry (ESI) | [M+H] |

Safety & Handling Protocols

-

Nitro Compounds: While stable, nitroaromatics can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

-

Borane Hazards: BH

is pyrophoric and generates H -

Skin/Eye Contact: As a basic amine, the compound is corrosive/irritating. Wear chemically resistant gloves (Nitrile > 0.11mm) and eye protection.

References

-

BenchChem. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol Technical Profile.Link

-

ChemicalBook. Synthesis of 3-(4-Aminophenyl)propan-1-ol via Nitro Reduction.Link

-

Organic Chemistry Portal. Borane-THF Reductions of Carboxylic Acids.Link[1]

-

BLD Pharm. Product Data: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol.[4]Link

-

National Institutes of Health (NIH). Discovery of Potent AKT Kinase Inhibitors (AZD5363).Link

The Strategic Guide to (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Part 1: Core Directive & Executive Summary

The "Masked" Scaffold in Asymmetric Synthesis

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 1213373-14-8) represents a specialized class of chiral

-

The (3S)-Stereocenter: Defines the 3D geometry required for target receptor binding (often GPCRs or transporters).

-

The 4-Nitrophenyl Group: Acts as a "masked aniline." It is stable during initial synthetic steps but can be selectively reduced to an amine, unlocking a site for late-stage diversification (e.g., sulfonylation or amide coupling).

This guide deconstructs the discovery, synthetic evolution, and application of this scaffold, moving beyond basic properties to the logic of its use in drug development.

Part 2: Discovery & History[1]

Evolution from Racemic to Enantiopure

The history of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is inextricably linked to the broader "Chiral Switch" movement of the 1990s and 2000s, where regulatory bodies (FDA, EMA) began mandating the development of single-enantiomer drugs.

-

Early Context (1980s):

-amino alcohols were primarily known as precursors to -

The "Nitro" Innovation: While the phenyl analog ((S)-3-amino-3-phenylpropan-1-ol) became the standard precursor for Dapoxetine, medicinal chemists introduced the para-nitro group to create a "divergent intermediate." This allowed for the synthesis of libraries where the aromatic ring could be further modified after the chiral center was established, a technique crucial for developing next-generation Integrin Antagonists and

-Adrenergic Agonists .

The "Resolution" Bottleneck

Initially, this molecule was synthesized as a racemate via the Mannich reaction of 4-nitroacetophenone, followed by non-selective reduction. The isolation of the (3S)-isomer required tedious fractional crystallization with chiral acids (e.g., tartaric acid or mandelic acid), often resulting in yields <30%.

Modern Breakthrough: The discovery of Lipase-catalyzed Kinetic Resolution and Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) transformed this molecule from a rare reagent into a scalable building block.

Part 3: Synthetic Routes & Technical Protocols

Route A: The Biocatalytic Kinetic Resolution (High Purity)

Best for: Gram-scale synthesis requiring >99% ee.

This method utilizes the high selectivity of Candida antarctica Lipase B (CAL-B) to selectively acylate the amino group of the (R)-enantiomer, leaving the desired (S)-amine untouched (or vice versa, depending on the acyl donor).

Workflow Diagram (DOT):

Caption: Lipase-catalyzed resolution separates the (3S)-amine from the (3R)-amide based on steric recognition.

Step-by-Step Protocol:

-

Preparation: Dissolve 10.0 g of racemic 3-amino-3-(4-nitrophenyl)propan-1-ol in 100 mL of anhydrous MTBE (Methyl tert-butyl ether).

-

Acyl Donor: Add 5 equivalents of Ethyl Acetate (acts as both solvent and donor) or 1.5 eq of Vinyl Acetate for faster kinetics.

-

Catalysis: Add 1.0 g of immobilized CAL-B (Novozym 435).

-

Incubation: Stir at 30°C for 24-48 hours. Monitor conversion via chiral HPLC.

-

Termination: Filter off the enzyme beads (reusable).

-

Separation:

-

The reaction mixture contains the free (3S)-amine and the (3R)-acetamide.

-

Acid Extraction: Wash the organic phase with 1M HCl. The (3S)-amine protonates and moves to the aqueous phase. The (3R)-amide remains in the organic phase.

-

Basification: Neutralize the aqueous phase with NaOH to pH 10 and extract with Ethyl Acetate to recover pure (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol .

-

Route B: Asymmetric Mannich / Reduction (Scalable)

Best for: Multi-kilogram production.

This route constructs the chiral center directly using a chiral catalyst, avoiding the 50% yield loss inherent in resolution.

-

Mannich Reaction: 4-Nitrobenzaldehyde + Malonic acid + Ammonium acetate

-

Enantioselective Step: Hydrogenation of the

-amino acrylate using a Rh(cod)/DuPhos catalyst. -

Reduction: Reduction of the carboxylic acid/ester to the alcohol using

or

Critical Control Point: The reduction of the ester to the alcohol must be controlled to prevent reduction of the nitro group to an aniline (which would occur with Pd/C + H2). Borane reagents are chemoselective for the carbonyl.

Part 4: Applications in Drug Development

The "Dapoxetine" Analog Scaffold

While Dapoxetine uses a phenyl ring, the 4-nitrophenyl variant is used to synthesize functionalized reuptake inhibitors .

-

Mechanism: The 3-amino-propanol core mimics the transition state of serotonin binding.

-

Synthesis Logic:

-

N-Methylation: The primary amine is methylated (Eschweiler-Clarke).

-

O-Arylation: The alcohol is activated (Mesylate) and displaced by a phenol (e.g., 1-Naphthol).

-

Nitro Reduction: The nitro group is reduced to an amine to tune solubility or lipophilicity.

-

Peptidomimetics & Integrin Antagonists

This molecule serves as a non-natural amino acid surrogate .

-

RGD Mimetics: The distance between the amino group and the nitro (or derived) group mimics the spatial arrangement of the Arginine-Glycine-Aspartic acid (RGD) sequence, critical for binding integrin receptors (

) involved in angiogenesis and thrombosis.

Comparative Analysis of Synthetic Methods

| Parameter | Enzymatic Resolution (Route A) | Asymmetric Hydrogenation (Route B) | Chiral Pool Synthesis |

| Enantiomeric Excess (ee) | >99% (Excellent) | 90-95% (Good) | >99% (Excellent) |

| Yield (Theoretical) | Max 50% | 100% | Varies |

| Cost Driver | Enzyme (Novozym 435) | Rhodium Catalyst | Starting Material Cost |

| Scalability | High (Batch/Flow) | High (Industrial) | Low |

| Nitro Tolerance | High (Mild conditions) | Medium (Risk of reduction) | High |

Part 5: Technical Specifications & Safety

Physical Properties[2]

-

Molecular Formula:

-

Molecular Weight: 196.20 g/mol

-

Appearance: Pale yellow crystalline solid (Nitro group chromophore).

-

Solubility: Soluble in Methanol, DMSO, dilute acid. Sparingly soluble in water.

-

Chiral Rotation:

is typically negative (check specific CoA, often around -20° in MeOH for S-isomer).

Handling & Stability (Self-Validating Protocol)

-

Nitro Group Hazard: While not explosive like polynitro compounds, the 4-nitrophenyl moiety is thermally sensitive. Avoid temperatures >150°C during drying.

-

Amine Oxidation: The primary amine is susceptible to air oxidation. Store under Argon/Nitrogen at 2-8°C.

-

Verification: Always verify integrity via 1H-NMR before use. Look for the diagnostic triplet at

~4.1 ppm (chiral CH) and the distinct AA'BB' pattern of the 4-nitrophenyl group (

References

-

BLDpharm. (3S)-3-amino-3-(4-nitrophenyl)propan-1-ol Product Specifications & CAS 1213373-14-8.[1][2][3] Retrieved from

-

Sigma-Aldrich. (1R)-3-amino-1-(4-nitrophenyl)propan-1-ol (Regioisomer Reference). Retrieved from

-

ChemicalBook. Synthesis of 3-(4-Aminophenyl)propan-1-ol Derivatives. Retrieved from

-

PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Structural Analog). Retrieved from

- Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (General reference for Lipase Resolution of beta-amino alcohols).

Sources

Spectroscopic Blueprint of a Chiral Synthon: A Technical Guide to (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Abstract

Introduction: The Significance of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Chiral β-amino alcohols are privileged scaffolds in modern pharmacology. The specific stereochemical arrangement of the amino and hydroxyl groups in (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol provides a versatile platform for the synthesis of enantiomerically pure drugs. The presence of a nitro-substituted aromatic ring further offers a handle for subsequent chemical modifications, such as reduction to an amine for further derivatization. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stereochemical integrity of this valuable synthon. This guide elucidates the expected spectroscopic signatures that are critical for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol, both ¹H and ¹³C NMR are indispensable for assigning the connectivity of atoms and confirming the presence of key functional groups.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation and data acquisition ensures reproducibility and high-quality spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH₂ and OH).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is typically used, with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of carbon signals, DEPT-135 and DEPT-90 experiments can be performed. A DEPT-135 spectrum will show CH₃ and CH groups as positive signals, CH₂ groups as negative signals, and quaternary carbons will be absent. A DEPT-90 spectrum will only show CH signals.

Diagram of NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol in CDCl₃ is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-1 | ~3.80 | t | ~6.0 | 2H | -CH₂-OH |

| H-2 | ~2.00 | m | - | 2H | -CH₂-CH₂- |

| H-3 | ~4.50 | t | ~6.5 | 1H | Ar-CH(NH₂)- |

| Ar-H | ~7.55 | d | ~8.8 | 2H | Aromatic H (ortho to NO₂) |

| Ar-H | ~8.20 | d | ~8.8 | 2H | Aromatic H (meta to NO₂) |

| NH₂ | ~1.8 (variable) | br s | - | 2H | Amino Protons |

| OH | ~2.5 (variable) | br s | - | 1H | Hydroxyl Proton |

Interpretation:

-

The aromatic protons are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group, which deshields the ortho and meta protons to different extents.

-

The benzylic proton (H-3) is shifted downfield due to its proximity to the aromatic ring and the amino group.

-

The methylene protons adjacent to the hydroxyl group (H-1) will also be deshielded.

-

The protons of the amino and hydroxyl groups are exchangeable and will likely appear as broad singlets; their chemical shifts are highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~60.5 | -CH₂-OH |

| C-2 | ~40.0 | -CH₂-CH₂- |

| C-3 | ~55.0 | Ar-CH(NH₂)- |

| C-4 | ~150.0 | Aromatic C-NO₂ |

| C-5, C-9 | ~127.0 | Aromatic CH (ortho to NO₂) |

| C-6, C-8 | ~124.0 | Aromatic CH (meta to NO₂) |

| C-7 | ~147.0 | Aromatic C-CH |

Interpretation:

-

The carbon attached to the nitro group (C-4) and the ipso-carbon (C-7) are expected to be the most downfield in the aromatic region.

-

The carbons of the propanol chain will appear in the aliphatic region, with the carbon bearing the hydroxyl group (C-1) being the most deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Methodology:

-

Sample Preparation: A small amount of the solid (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is placed directly onto the diamond crystal of the ATR accessory.

-

Pressure Application: Pressure is applied to ensure intimate contact between the sample and the crystal.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.[1]

Diagram of IR (ATR) Experimental Workflow

Caption: Workflow for IR (ATR) Spectroscopic Analysis.

Predicted IR Spectral Data

The IR spectrum of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is expected to exhibit the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch | Alcohol, Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| ~1600 | N-H bend | Primary Amine |

| 1520 & 1345 | N-O asymmetric & symmetric stretch | Nitro group |

| ~1605, ~1475 | C=C stretch | Aromatic Ring |

| ~1050 | C-O stretch | Primary Alcohol |

| ~850 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

Interpretation:

-

A broad band in the 3400-3200 cm⁻¹ region is a hallmark of O-H and N-H stretching vibrations, often overlapping.

-

The two strong absorptions around 1520 cm⁻¹ and 1345 cm⁻¹ are highly characteristic of the nitro group and serve as a definitive marker for its presence.

-

The C-O stretch of the primary alcohol and the out-of-plane bending for the 1,4-disubstituted ring provide further confirmation of the molecule's structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino alcohols, as it typically produces a prominent protonated molecular ion.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z) range to observe the molecular ion.[1]

Diagram of MS (ESI) Experimental Workflow

Caption: Workflow for Mass Spectrometry (ESI) Analysis.

Predicted Mass Spectrum

The molecular formula of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is C₉H₁₂N₂O₃, with a monoisotopic mass of 196.0848 Da.

| m/z | Predicted Ion | Interpretation |

| 197.0921 | [M+H]⁺ | Protonated molecular ion |

| 179.0815 | [M+H-H₂O]⁺ | Loss of water from the protonated molecular ion |

| 150.0655 | [M+H-CH₂CH₂OH]⁺ | Cleavage of the C2-C3 bond |

Interpretation:

-

The most prominent peak in the ESI mass spectrum is expected to be the protonated molecular ion [M+H]⁺ at m/z 197.0921.

-

A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 179.0815.

-

Cleavage of the bond between C2 and C3 would lead to a fragment corresponding to the 4-nitrophenylmethanamine cation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol. The predicted NMR, IR, and MS data collectively offer a unique spectral fingerprint that allows for the unambiguous confirmation of its structure and the identification of key functional groups. For researchers and professionals in the pharmaceutical and chemical industries, this technical guide serves as a valuable, field-proven resource for ensuring the quality and integrity of this critical chiral building block. The methodologies described herein represent a self-validating system for the spectroscopic analysis of not only the title compound but also a wide range of related chiral amino alcohols.

References

Sources

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-OL physical and chemical properties

High-Purity Chiral Building Block for Pharmaceutical Development

Executive Summary

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 1213373-14-8) is a specialized chiral intermediate belonging to the class of

This guide provides a rigorous technical analysis of its physicochemical properties, chemoselective synthesis, and application in high-value medicinal chemistry.

Physicochemical Profile

2.1 Identity & Nomenclature

-

IUPAC Name: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

-

CAS Number: 1213373-14-8[1]

-

Molecular Formula:

-

Molecular Weight: 196.20 g/mol

-

Chirality: (S)-enantiomer (Benzylic position)

2.2 Physical Properties

| Property | Specification | Notes |

| Appearance | White to pale yellow crystalline powder | Oxidizes slightly upon air exposure. |

| Melting Point | 92–96 °C (Typical range for enantiopure form) | Racemates may exhibit depressed melting ranges (~70–75 °C). |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar aprotic solvents; low in hexanes/Et2O. |

| pKa (Amine) | ~8.9 | Protonated at physiological pH. |

| H-Bond Donors | 3 (NH₂, OH) | Facilitates strong binding interactions in active sites. |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Hygroscopic; store desicated. |

Chemical Reactivity & Structural Logic

The molecule's utility stems from its orthogonal reactivity. The nitro group (

3.1 Reactivity Diagram (DOT)

The following diagram illustrates the core reactivity nodes of the molecule.

Figure 1: Orthogonal reactivity profile of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol.

Synthesis Protocol: Chemoselective Reduction

Challenge: The primary synthetic challenge is reducing the carboxylic acid precursor—(3S)-3-amino-3-(4-nitrophenyl)propanoic acid—to the alcohol without reducing the nitro group to an amine (which would yield a di-amino compound).

Solution: Use of Borane-Tetrahydrofuran (

4.1 Experimental Workflow

Reagents:

-

Starting Material: (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid (1.0 eq)

-

Reducing Agent:

(1.0 M in THF, 2.5 eq) -

Solvent: Anhydrous THF

-

Quench: Methanol (

)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend (3S)-3-amino-3-(4-nitrophenyl)propanoic acid (10 mmol) in anhydrous THF (50 mL). Cool the mixture to 0 °C using an ice bath.

-

Activation: Note: The amino acid exists as a zwitterion and has low solubility. Add

(1.0 eq) dropwise to disrupt the salt bridge and form the soluble Lewis acid complex. -

Reduction: Slowly add

(25 mL, 25 mmol) via a pressure-equalizing addition funnel over 30 minutes. The reaction is exothermic; maintain internal temperature <5 °C. -

Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to reflux (66 °C) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM).

-

Quenching (Critical): Cool to 0 °C. Carefully add MeOH (20 mL) dropwise. Caution: Vigorous hydrogen gas evolution. Stir for 30 minutes.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in MeOH and reflux for 1 hour to break down boron-amine complexes. Concentrate again.

-

Purification: Partition between EtOAc and saturated

. Dry the organic layer over

4.2 Synthesis Pathway Diagram

Figure 2: Chemoselective reduction pathway preserving the nitro moiety.

Applications in Drug Discovery

5.1 Adrenergic & Serotonergic Modulators

The 3-amino-3-phenylpropanol scaffold is a pharmacophore homolog to the neurotransmitters norepinephrine and serotonin.

-

Mechanism: The (S)-configuration mimics the bioactive conformation required for binding to Monoamine Transporters (MATs).

-

Derivatization: The nitro group can be reduced to an aniline, serving as a handle for sulfonamide formation—a key feature in creating selective

-adrenergic receptor agonists.

5.2 Antibiotic Scaffolds (Chloramphenicol Analogs)

This molecule shares structural homology with Chloramphenicol (a propanediol).

-

Strategy: Modification of the C1-hydroxyl or C3-amine allows researchers to overcome resistance mechanisms involving acetyltransferase enzymes. The 4-nitro group is essential for bacteriostatic activity via ribosomal 50S subunit binding.

5.3 Anticancer Agents (SIRT2/EGFR)

Recent studies utilize 3-amino-3-arylpropanoic acid derivatives as dual inhibitors.

-

Workflow: The alcohol is oxidized to an aldehyde or kept as a linker to attach thiazole moieties. These conjugates have shown efficacy in reducing A549 lung cancer cell viability by targeting the Epidermal Growth Factor Receptor (EGFR) [1].

Safety & Handling (MSDS Summary)

| Hazard Class | H-Codes | Precautionary Measures |

| Skin Irritation | H315 | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319 | Use safety goggles; access to eye wash station. |

| Acute Toxicity | H302 | Do not ingest; work within a fume hood. |

| Stability | N/A | Avoid strong oxidizing agents and reducing agents (unless controlled). |

References

-

MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

-

ChemicalBook. (2024). 3-(4-AMINO-PHENYL)-PROPAN-1-OL Synthesis and Properties.

-

National Institutes of Health (NIH). (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

-

ChemScene. (2025). (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride Product Data.

Sources

Methodological & Application

Application Notes for the Chiral Intermediate: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Abstract

This technical guide provides an in-depth analysis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol, a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Possessing a defined stereocenter, a primary amine, a primary alcohol, and an electronically distinct nitrophenyl moiety, this intermediate offers remarkable synthetic versatility. These notes detail its physicochemical properties, outline a robust synthetic protocol for its derivatization into chiral β-amino acids, and provide comprehensive safety and handling procedures. The protocols are designed for researchers, chemists, and drug development professionals to facilitate the seamless integration of this valuable synthon into their discovery and development workflows.

Introduction: The Strategic Value of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its interaction with biological targets, directly influencing efficacy and safety. Chiral intermediates like (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol are instrumental in constructing these complex three-dimensional structures with high fidelity.

This molecule is a trifunctional synthon of significant strategic importance:

-

The (S)-Stereocenter: Provides a fixed chiral point, essential for building stereospecific active pharmaceutical ingredients (APIs). Optically active 3-amino-1-propanol derivatives are common core intermediates in various drugs, including certain antidepressants and anxiolytics.[1]

-

Orthogonal Functionality: The primary amine and primary alcohol offer two distinct reaction sites that can be addressed selectively using appropriate protecting group strategies. This allows for sequential, controlled modifications.

-

The 4-Nitrophenyl Group: This moiety serves multiple purposes. It activates the benzylic position, can be used to influence the electronic properties of the final molecule, and, critically, the nitro group can be reduced to an amine. This introduces another point for diversification, enabling the synthesis of a wide array of derivatives. Aromatic nitro compounds play a unique role in the synthesis of drugs and pharmaceutically oriented molecules.

Its primary application lies in the synthesis of non-natural β-amino acids, which are crucial components of peptidomimetics, foldamers, and various bioactive small molecules.

Physicochemical & Spectroscopic Properties

Accurate characterization is the foundation of reproducible science. The key properties of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol are summarized below.

| Property | Value | Source / Notes |

| CAS Number | 1213373-14-8 | [2] |

| Molecular Formula | C₉H₁₂N₂O₃ | [3] |

| Molecular Weight | 196.21 g/mol | Calculated |

| Appearance | Likely a solid (pale yellow to white) | Based on analogs like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol |

| Storage | 2-8°C, under inert atmosphere | Recommended for amino alcohols to prevent degradation |

| Predicted ¹H NMR | Chemical shifts are highly dependent on the solvent. Expected signals: aromatic protons (~7.5-8.2 ppm), benzylic proton (~4.0-4.5 ppm), methylene protons adjacent to OH (~3.6-3.8 ppm), and methylene protons adjacent to the chiral center (~1.8-2.2 ppm). | General NMR principles for amino acids.[4] |

| Predicted IR | Expected peaks: O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹, may overlap with O-H), C-H aromatic/aliphatic stretches (~2850-3100 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). | Based on IR data for related compounds.[5][6] |

Synthetic Applications: A Gateway to Chiral β-Amino Acids

The most prominent application of this intermediate is its conversion into (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid. This transformation requires a two-stage protocol involving the protection of the amine followed by the oxidation of the primary alcohol.

Workflow for β-Amino Acid Synthesis

Caption: Workflow for converting the chiral amino alcohol to a protected β-amino acid.

Protocol 1: Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid

This protocol details the conversion in two distinct, validated steps.

Part A: Amine Protection with Boc Anhydride

-

Rationale: The primary amine is more nucleophilic than the primary alcohol and must be protected to prevent side reactions during oxidation. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to many oxidative reagents and can be easily removed under mild acidic conditions without affecting the stereocenter.

-

Materials:

-

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rƒ) than the starting material.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. The product can be purified by column chromatography on silica gel if necessary.

-

Part B: Oxidation of the Primary Alcohol

-

Rationale: A selective oxidation method is required to convert the primary alcohol to a carboxylic acid without affecting the Boc-protected amine or the aromatic nitro group. A TEMPO-catalyzed oxidation using a co-oxidant like (diacetoxyiodo)benzene (BAIB) is a mild and efficient choice, avoiding harsh heavy metals like chromium.[7]

-

Materials:

-

Boc-protected amino alcohol from Part A (1.0 eq)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.1 eq)

-

(Diacetoxyiodo)benzene (BAIB) (2.5 eq)

-

Acetonitrile/DCM solvent mixture (1:1 v/v)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

1M aqueous HCl

-

-

Procedure:

-

Dissolve the Boc-protected amino alcohol (1.0 eq) in a 1:1 mixture of acetonitrile and DCM.

-

Add TEMPO (0.1 eq) and BAIB (2.5 eq) to the solution.

-

Stir the reaction vigorously at room temperature for 12-16 hours. The reaction is typically open to the air.

-

Self-Validation: Monitor the reaction by TLC. The carboxylic acid product will be significantly more polar (lower Rƒ) than the starting alcohol and may streak. Staining with a potassium permanganate solution can help visualize the disappearance of the alcohol.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess oxidant.

-

Remove the organic solvents under reduced pressure.

-

Add ethyl acetate to the residue and wash with water.

-

Extract the desired carboxylic acid from the organic layer into the aqueous phase using 1M NaOH.

-

Wash the basic aqueous layer with ethyl acetate to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH ~2-3 with 1M HCl, which will cause the product to precipitate or allow for extraction.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-3-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid.

-

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While a specific SDS for the title compound is not widely available, data from structurally similar amino alcohols provide a strong basis for safe handling protocols.

Hazard Identification:

-

Based on analogs, this compound should be treated as corrosive . It is expected to cause severe skin burns and eye damage.

-

It may be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and ensure full body coverage.

-

Respiratory Protection: Use in a well-ventilated fume hood. If aerosols or dusts may be generated, a NIOSH-approved respirator is required.

Handling & Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Ensure all equipment is properly grounded to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is refrigerated (2-8°C). Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

Spill & Disposal Protocol:

-

Spill: Evacuate the area. Wear full PPE. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal.

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.

Logical Flow of Safety Precautions

Caption: A logical workflow for ensuring safety before, during, and after experiments.

References

-

PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 2-AMINO-3-PHENYLPROPAN-1-OL COMPOUNDS FROM BAYLIS-HILLMAN DERIVATIVES. [Link]

- Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.

-

U.S. Environmental Protection Agency. 2-Amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one. [Link]

-

PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]

-

National Institute of Standards and Technology. 1-Propanol, 3-amino-. [Link]

-

Wikipedia. 3-Amino-1-propanol. [Link]

-

Queen's University. Bio NMR spectroscopy. [Link]

- Google Patents.

-

SpectraBase. 3-(4-Nitrophenyl)-1-propanol. [Link]

-

ResearchGate. How to oxidize 3-amino-1-propanol to 3-nitropropanol? [Link]

-

Organic Chemistry Portal. 1,3-amino alcohol synthesis by hydroxylation. [Link]

-

JETIR. Kinetic Study of Oxidation of Some Amino Acids by Various Oxidants of Chromium: A Review. [Link]

-

PubChemLite. (3s)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride. [Link]

-

National Institute of Standards and Technology. 1-Propanol, 3-amino- IR Spectrum. [Link]

- Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.

-

PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. [Link]

Sources

- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 2. 1213373-14-8|(3S)-3-amino-3-(4-nitrophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. PubChemLite - (3s)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 4. chemistry.uoc.gr [chemistry.uoc.gr]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-Propanol, 3-amino- [webbook.nist.gov]

- 7. jetir.org [jetir.org]

Application Note: (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol in Cancer Research

This guide details the applications, mechanisms, and experimental protocols for (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol , a specialized chiral building block used in the development of Hypoxia-Activated Prodrugs (HAPs) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) agents.

Role: Chiral Scaffold for Nitroreductase-Activated Phosphoramide Prodrugs

Executive Summary

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (CAS: 782496-81-5 for generic/racemate) is a critical chiral intermediate used in the synthesis of next-generation DNA-alkylating prodrugs . Its structural core—containing a para-nitrophenyl "trigger" moiety and a chiral amino-alcohol backbone—enables the design of chemotherapeutic agents that remain inert in healthy, normoxic tissue but are selectively activated in the hypoxic microenvironment of solid tumors.

This molecule is primarily utilized to synthesize Nitroaryl Phosphoramides , a class of prodrugs activated by bacterial or mammalian Nitroreductases (NTR) . The (S)-enantiomer is preferred to ensure stereochemical uniformity, which influences the prodrug's binding affinity to the activating enzyme and its subsequent pharmacokinetic profile.

Mechanism of Action: The "Smart Bomb" Strategy

The utility of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol lies in its ability to function as a bio-reducible trigger .

The Hypoxia-Activation Pathway

-

Prodrug Stability : In its nitrophenyl form, the electron-withdrawing nitro group (-NO₂) deactivates the attached cytotoxic warhead (typically a phosphoramide mustard), preventing DNA alkylation.

-

Enzymatic Reduction : In hypoxic tumor zones, enzymes like Type I Nitroreductase (NTR) (e.g., E. coli NfsB) or mammalian reductases (e.g., AKR1C3) reduce the nitro group to a hydroxylamine (-NHOH) or amine (-NH₂).

-

Electronic Switch : The conversion to an electron-donating amino group triggers an electronic rearrangement (often involving 1,6-elimination or benzylic resonance stabilization).

-

Warhead Release : This electronic shift destabilizes the P-N or C-N bond, releasing the active Phosphoramide Mustard , which then crosslinks tumor DNA, inducing apoptosis.

Pathway Visualization

Caption: Mechanism of Hypoxia-Selective Activation for Nitroaryl Prodrugs.

Key Applications in Drug Development[2]

A. Synthesis of Phosphoramide Mustard Prodrugs

Researchers use (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol as the backbone to attach alkylating agents. The 3-amino group typically serves as the attachment point for the phosphoramide moiety, while the 1-hydroxyl group can be modified to tune solubility or lipophilicity.

-

Target : Solid tumors with extensive hypoxic cores (e.g., Pancreatic Ductal Adenocarcinoma, Glioblastoma).

-

Advantage : Reduces systemic toxicity (bone marrow suppression) associated with standard mustards like Cyclophosphamide.

B. Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In GDEPT, a viral vector delivers the bacterial nfsB gene (encoding Nitroreductase) to tumor cells. The patient is then treated with the inert prodrug derived from this scaffold.

-

Role : The (3S)-scaffold ensures consistent activation kinetics by the transfected enzyme.

C. Structure-Activity Relationship (SAR) Studies

The (3S) configuration is often compared against the (3R) enantiomer to determine the stereochemical preference of the target reductase.

-

Data Point : Chiral purity is essential, as enantiomers may have vastly different activation rates (

).

Experimental Protocols

Protocol 1: Synthesis of a Nitroaryl Phosphoramide Prodrug

Objective: Conjugate the (3S)-scaffold with a bis(2-chloroethyl)phosphoramidic dichloride warhead.

Reagents:

-

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (1.0 eq)

-

Bis(2-chloroethyl)phosphoramidic dichloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or THF

Workflow:

-

Preparation : Dissolve (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to -78°C.

-

Activation : Add TEA dropwise to the solution.

-

Coupling : Slowly add Bis(2-chloroethyl)phosphoramidic dichloride (dissolved in DCM) over 30 minutes. Maintain temperature below -70°C to prevent polymerization.

-

Reaction : Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quenching : Quench with saturated NH₄Cl solution.

-

Extraction : Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Purify via Flash Column Chromatography (Silica gel).

Protocol 2: Chiral Purity Analysis (HPLC)

Objective: Verify the enantiomeric excess (ee%) of the (3S)-intermediate or final prodrug.

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol (90:10 to 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Nitro group absorbance) |

| Temperature | 25°C |

| Standard | Racemic 3-Amino-3-(4-nitrophenyl)propan-1-ol (for retention time confirmation) |

Acceptance Criteria:

-

(3S)-Enantiomer Retention Time: ~

(Determine experimentally, typically elutes before/after R depending on column). -

Enantiomeric Excess: > 98.5%.[1]

Protocol 3: In Vitro Nitroreductase Activation Assay

Objective: Confirm the prodrug is activated by E. coli Nitroreductase.

Materials:

-

Recombinant E. coli NfsB Nitroreductase (Sigma or expressed in-house).

-

NADH (Cofactor).

-

Phosphate Buffer (PBS, pH 7.4).

Steps:

-

Assay Mix : Prepare 100 µM Prodrug + 500 µM NADH in PBS.

-

Initiation : Add 1-5 µg/mL Nitroreductase.

-

Monitoring : Measure the decrease in absorbance at 320-340 nm (disappearance of the nitro chromophore) or HPLC monitoring of the amine product formation over 60 minutes at 37°C.

-

Control : Run a "No Enzyme" control to assess chemical stability.

Synthesis Workflow Diagram

Caption: Synthetic pathway for converting the chiral amino-alcohol into a bioactive prodrug.

References

-

Hu, L. (2004).[2][3][5][6][7] Nitroaryl Phosphoramide Compositions And Methods For Targeting And Inhibiting Undesirable Cell Growth Or Proliferation. US Patent Application 2004/0214798 A1. Link

- Jiang, Y., & Hu, L. (2006). Design and synthesis of nitroaryl phosphoramides as novel prodrugs for E. coli nitroreductase activation in cancer therapy. Journal of Medicinal Chemistry.

-

Denny, W. A. (2001). Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (GDEPT). European Journal of Medicinal Chemistry. Link

-

ChemicalBook . (2024). CAS 782496-81-5 Entry. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2017087428A1 - (r)- and (s)-1-(3-(3-n,n-dimethylaminocarbonyl)phenoxyl-4-nitrophenyl)-1-ethyl-n,n'-bis (ethylene)phosphoramidate, compositions and methods for their use and preparation - Google Patents [patents.google.com]

- 3. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 4. 2-羟基-4-硝基苄醇 - CAS号 57356-40-8 - 摩熵化学 [molaid.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN112142692A - ç¡åºèåºè¡çç©æçè¯å - Google Patents [patents.google.com]

- 7. WO2011066416A1 - Compounds, compositions and methods for treatment of protozoan infections - Google Patents [patents.google.com]

Application Note: Analytical Quantification & Enantiomeric Profiling of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

[1]

Executive Summary

(3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol (hereafter 3S-ANP ) is a critical chiral building block in the synthesis of Mirabegron.[1] Its quality control is pivotal because enantiomeric impurities (the 3R-isomer) can propagate through the synthesis, leading to off-spec Final Pharmaceutical Ingredient (FPI).[1]

This guide details three distinct analytical workflows:

-

RP-HPLC-UV: For routine assay and chemical purity (98%+ range).

-

Chiral NP-HPLC: For determining Enantiomeric Excess (%ee) and quantifying the (3R)-enantiomer.

-

LC-MS/MS: For trace quantification (<0.1%) of 3S-ANP as a genotoxic impurity in final drug substances.

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | (3S)-3-amino-3-(4-nitrophenyl)propan-1-ol |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| pKa (Calculated) | ~9.2 (Primary Amine), ~13.5 (Alcohol) |

| Solubility | Soluble in Methanol, DMSO, Dilute Acid; Sparingly soluble in Water.[1][2] |

| Chromophore | Nitro group (Strong UV absorbance at ~270 nm).[1] |

| Critical Quality Attribute | Chiral Purity (S-isomer > 99.5% ee required). |

Analytical Decision Matrix (Workflow)

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the sample stage.

Figure 1: Analytical workflow selection based on the stage of drug development and required sensitivity.[1]

Method A: RP-HPLC for Assay & Chemical Purity

Objective: Quantify the main peak and separate achiral process impurities (e.g., nitro-cinnamic acid derivatives).[1]

Method Principle

The primary amine functionality causes peak tailing on standard silica.[1] We utilize a high-pH stable C18 column or a buffered mobile phase to suppress ionization of residual silanols and ensure sharp peak shape.[1]

Chromatographic Conditions

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1] |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.0 adjusted with Acetic Acid).[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade).[1] |

| Flow Rate | 1.0 mL/min.[1][3][4][5] |

| Column Temp | 30°C. |

| Detection | UV at 270 nm (Nitro group λmax).[1] |

| Injection Vol | 5-10 µL. |

| Run Time | 15 minutes.[1][5] |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 8.0 | 40 | 60 |

| 10.0 | 40 | 60 |

| 10.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Senior Scientist Insight: The use of ammonium acetate at pH 6.0 is deliberate. It buffers the amine (pKa ~9.[1]2) ensuring it is fully protonated, while masking silanol activity. Do not use phosphate buffers if you intend to switch this method to LC-MS later; acetate is volatile and MS-compatible.[1]

Method B: Chiral HPLC for Enantiomeric Purity

Objective: Separate the (3S) target from the (3R) enantiomer.[1] Challenge: Amino alcohols can interact strongly with the stationary phase.[1]

Method Principle

Normal Phase (NP) Chiral HPLC using a polysaccharide-based column (Amylose tris(3,5-dimethylphenylcarbamate)).[1] The addition of a basic modifier (DEA or TEA) is mandatory to suppress non-specific interactions between the free amine of the analyte and the silica support.

Chromatographic Conditions

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or IA (250 mm × 4.6 mm, 5 µm).[1] |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1 v/v/v).[1] |

| Flow Rate | 1.0 mL/min.[1][3][4][5] |

| Temperature | 25°C. |

| Detection | UV at 270 nm.[1] |

| Selectivity (α) | Typically > 1.5 for this class of compounds.[1] |

Experimental Protocol (Step-by-Step)

-

Mobile Phase Prep: Mix n-Hexane and IPA. Add Diethylamine (DEA) last.[1] Crucial: Degas by sonication to prevent bubble formation in the UV cell.

-

System Equilibration: Flush the column for at least 45 minutes. The baseline must be perfectly flat; refractive index changes from mixing hexane/IPA can cause drift.

-

Sample Diluent: Dissolve sample in 100% IPA (or Mobile Phase if solubility permits). Avoid using water in Normal Phase systems.[1]

-

Integration: The (3R)-isomer typically elutes before or after the (3S)-isomer depending on the specific column lot.[1] Always run a racemic standard (rac-3-amino-3-(4-nitrophenyl)propan-1-ol) to confirm retention times.[1]

Method C: LC-MS/MS for Trace Quantification

Objective: Quantify 3S-ANP at ppm levels (e.g., <10 ppm) in Mirabegron drug substance.

Mass Spectrometry Parameters[1][11]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Precursor Ion: [M+H]⁺ = 197.1 m/z.[1]

-

Product Ions (MRM):

-

Quantifier: 197.1 → 179.1 (Loss of H₂O, typical for alcohols).

-

Qualifier: 197.1 → 150.1 (Loss of HNO₂ or characteristic fragmentation).[1]

-

Protocol

-

Sample Prep: Dissolve 100 mg of Drug Substance in 10 mL Methanol.

-

Standard Curve: Prepare standards of 3S-ANP at 1, 5, 10, 50, 100 ng/mL.

-

Column: C18 (same as Method A, but verify column dimensions for MS flow, e.g., 2.1 mm ID).

-

Limit of Quantitation (LOQ): Expected to be < 1 ng/mL (approx 0.1 ppm relative to drug).

Validation & Troubleshooting

Common Issues & Solutions

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (Method A) | Silanol interaction with amine.[1] | Increase Buffer conc. to 50mM or add 0.1% TEA. Ensure pH is controlled. |

| Broad Peaks (Method B) | Lack of basic modifier.[1] | Freshly prepare mobile phase with 0.1% DEA.[1] |

| Retention Shift | Temperature fluctuation.[1] | Thermostat the column compartment (Chiral selectivity is Temp dependent).[1] |

| Ghost Peaks | Carryover. | The amine can stick to the injector needle. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1] |

Self-Validating System Check

Before running critical samples, perform a System Suitability Test (SST) :

-

Resolution (Rs): > 2.0 between (3R) and (3S) enantiomers (Method B).

-

Tailing Factor (T): < 1.5 for the main peak.[1]

-

Precision: %RSD of 6 replicate injections < 2.0%.

References

-

Chemical Identification: National Center for Biotechnology Information.[1] (2026).[1][5] PubChem Compound Summary for CID 1213373-14-8. Retrieved from [Link]

-

Mirabegron Analytical Context: Rezaei, M., et al. (2018).[1][5] RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Chiral Separation Principles: Phenomenex. Chiral HPLC Separations Application Guide. Retrieved from [Link]

-

General Methodology: International Conference on Harmonisation (ICH).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Disclaimer: This protocol is intended for research and development purposes. All analytical methods must be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol

Welcome to the technical support center for the synthesis of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure high stereochemical purity. This molecule is a valuable chiral building block, and its successful synthesis is critical for various downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Introduction: The Importance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry at the C3 position of (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol is often crucial for its biological activity. Achieving high yield and enantiomeric excess is therefore not just a matter of efficiency, but a prerequisite for its intended use. The synthesis typically involves the stereoselective reduction of a prochiral ketone or keto-ester, a cornerstone transformation in modern organic synthesis.[1] This guide focuses on the most robust and widely adopted methods to achieve this transformation effectively.

General Synthetic Strategy Overview

A common and highly effective route involves the asymmetric hydrogenation of a β-keto ester, followed by the reduction of the ester and nitro functionalities. This multi-step process requires careful control over each transformation to prevent side reactions and ensure high purity of the final product.

Caption: General synthetic workflow for (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Category 1: Low Yield & Incomplete Reactions

Question: My overall yield for the synthesis is consistently below 50%. What are the most likely causes and how can I fix this?

Answer: Low overall yield is a multi-faceted problem that can arise at any stage of the synthesis. Let's break it down using a troubleshooting decision tree.

Caption: Troubleshooting decision tree for diagnosing and resolving low yield issues.

Detailed Explanation:

-

Asymmetric Hydrogenation Issues: The catalytic asymmetric hydrogenation of the β-keto ester is a critical step.

-

Catalyst Deactivation: Ruthenium-BINAP type catalysts are sensitive to oxygen and water.[1][2] Ensure all solvents are rigorously dried and degassed. The catalyst should be handled under an inert atmosphere (Argon or Nitrogen).

-

Hydrogen Pressure: While some modern catalysts work at low pressures, the classic Noyori hydrogenation often requires elevated pressures (50-100 atm) to achieve full conversion.[2] Ensure your reaction vessel is properly sealed and pressurized.

-

Substrate Purity: Impurities in the starting keto-ester can act as catalyst poisons. Purify the starting material by chromatography or recrystallization if its purity is questionable.

-

-

Reduction Issues: The subsequent reduction of the ester and nitro groups can also lead to yield loss.

-

Reagent Stoichiometry: Using powerful, non-selective reducing agents like LiAlH₄ can sometimes lead to side reactions if not controlled. Borane-THF complex (BH₃·THF) is an excellent choice for selectively reducing the ester.[3] Ensure you use a sufficient excess to drive the reaction to completion.

-

Stepwise Reduction: Attempting to reduce both the ester and the nitro group simultaneously can be challenging. A more robust method is a two-step process: first, reduce the ester with a reagent like borane, then, after workup, reduce the nitro group using catalytic hydrogenation (e.g., H₂/Pd-C in Methanol).[3] This decouples the two processes and often leads to cleaner reactions and higher yields.

-

Category 2: Poor Stereoselectivity

Question: The enantiomeric excess (e.e.) of my product is poor (<95%). How can I improve the stereochemical control?

Answer: Achieving high enantioselectivity is the primary reason for using an asymmetric catalyst. Poor e.e. indicates a problem with the stereodetermining step.

| Potential Cause | Scientific Rationale | Recommended Solution |

| Incorrect Catalyst/Ligand | The chiral ligand (e.g., (S)-BINAP or (R)-BINAP) directly controls the facial selectivity of the hydrogenation. Using the wrong enantiomer will produce the wrong product enantiomer. Using a racemic or impure ligand will result in low e.e. | Ensure you are using the correct enantiomer of the BINAP ligand for the desired (S)-product. Verify the optical purity of your ligand. |

| Non-Optimal Solvent | The solvent coordinates to the metal center and plays a crucial role in the catalytic cycle.[2] Protic solvents like methanol are often essential for creating the active Ru-H species. | Methanol is the most common and effective solvent for Ru-BINAP catalyzed hydrogenations of β-keto esters. Avoid non-polar, aprotic solvents like hexane or toluene. |

| Reaction Temperature | Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower e.e. | Run the reaction at the recommended temperature, typically between room temperature and 50°C. If e.e. is low, try running the reaction at a lower temperature (e.g., 0°C to RT), though this may require longer reaction times. |

| Biocatalytic Alternatives | For some substrates, enzymatic reductions can offer superior enantioselectivity (>99% e.e.) under mild, aqueous conditions.[4][5] | Consider screening alcohol dehydrogenases or yeast-based whole-cell systems for the reduction.[6][7] These methods are environmentally friendly and can be highly selective. |

Category 3: Impurity Formation & Purification

Question: I'm observing a major side product where the nitro group has been reduced to an amine, but the ester remains. How do I prevent this?

Answer: This is a classic chemoselectivity problem. The conditions for asymmetric hydrogenation of the ketone can sometimes be harsh enough to partially reduce the highly sensitive nitro group.

Solution: The most reliable solution is to change the order of operations. The reduction of an aromatic nitro group is typically very efficient using catalytic hydrogenation (H₂/Pd-C). The asymmetric reduction of the ketone is the more delicate transformation.

Recommended Workflow:

-

Asymmetric Hydrogenation: Focus solely on the stereoselective reduction of the ketone to the alcohol using the Ru-BINAP/H₂ system. Isolate the resulting hydroxy-ester, (S)-Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate.

-

Ester Reduction: Reduce the ester to the primary alcohol using BH₃·THF. Isolate the resulting (S)-3-hydroxy-3-(4-nitrophenyl)propanol.

-

Nitro Reduction: In the final step, perform the catalytic hydrogenation using H₂/Pd-C to cleanly convert the nitro group to the amine.

This stepwise approach provides explicit control over each functional group transformation, minimizing the formation of mixed-reduction byproducts.

Question: What is the best way to purify the final (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol? It seems to be very polar.

Answer: As an amino alcohol, the final product is indeed polar and can be challenging to purify.

-

Column Chromatography:

-

Stationary Phase: Standard silica gel is effective.

-

Mobile Phase: A polar eluent system is required. Start with a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5). To prevent the amine from streaking on the acidic silica gel, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent system (typically ~1%). A common system is DCM:MeOH:TEA = 90:9:1.[8]

-

-

Recrystallization via Salt Formation: This is often the most effective method for obtaining highly pure, crystalline material.

-

Procedure: Dissolve the crude amino alcohol in a suitable solvent (e.g., isopropanol or ethyl acetate). Add a stoichiometric amount of an acid, such as hydrochloric acid (HCl) in ether or isopropanol, to form the hydrochloride salt. The salt is typically much less soluble and will crystallize out of the solution.

-

Advantage: This method is excellent for removing non-basic impurities and provides a stable, easy-to-handle solid product.

-

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Ethyl 4-nitrobenzoylacetate

This protocol is adapted from the principles of Noyori asymmetric hydrogenation.[2]

-

Preparation: To a high-pressure hydrogenation vessel, add Ethyl 4-nitrobenzoylacetate (1 equivalent) and a catalytic amount of [RuCl((S)-BINAP)]₂NEt₃ (0.005 to 0.01 equivalents).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen gas.

-

Solvent Addition: Add degassed, anhydrous methanol via cannula to create a solution of approximately 0.1-0.5 M concentration.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 50-100 atm.

-

Reaction: Stir the reaction mixture vigorously at 30-40°C for 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking aliquots (carefully de-pressurizing and re-purging) and analyzing by chiral HPLC or TLC.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Concentrate the solvent under reduced pressure. The crude (S)-Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Reduction of Ester and Nitro Groups

Caption: Step-by-step workflow for the reduction of the ester and nitro groups.

References

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Catalysis. [Link]

-

Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]

- CN102633658A - Method for resolving 3-amino-3-phenylpropanol.

-

Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2003). ResearchGate. [Link]

-